molecular formula C29H38O7 B1665002 Acrihellin CAS No. 67696-82-6

Acrihellin

Cat. No.: B1665002
CAS No.: 67696-82-6
M. Wt: 498.6 g/mol
InChI Key: RIOSSPWEPWYRLD-SBQWKNPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrihellin is a semisynthetic derivative of the native cardioactive steroid hellebrin. It is known for its potent inotropic effects, which means it can increase the force of heart muscle contractions. This compound is particularly interesting due to its unique chemical structure, which includes a 3β-substituent dimethylacrylic acid esterified to the aglycone hellebrigenin .

Preparation Methods

Acrihellin can be synthesized through the acylation of hellebrigenin with 3,3-dimethylacrylic acid chloride in refluxing methylene chloride . This method ensures the esterification of the 3β-hydroxy group of hellebrigenin, resulting in the formation of this compound. Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Acrihellin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acrihellin has several scientific research applications:

Mechanism of Action

Acrihellin exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances the force of cardiac muscle contractions .

Comparison with Similar Compounds

Acrihellin is similar to other cardioactive steroids like ouabain and digoxin. it is unique due to its semisynthetic nature and the presence of the dimethylacrylic acid substituent, which imparts amphiphilic properties. This makes this compound more soluble in both water and lipid environments, enhancing its bioavailability and efficacy .

Similar Compounds

Properties

CAS No.

67696-82-6

Molecular Formula

C29H38O7

Molecular Weight

498.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1

InChI Key

RIOSSPWEPWYRLD-SBQWKNPYSA-N

Isomeric SMILES

CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C

SMILES

CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C

Canonical SMILES

CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C

Appearance

Solid powder

67696-82-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate)
acrihellin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrihellin
Reactant of Route 2
Acrihellin
Reactant of Route 3
Acrihellin
Reactant of Route 4
Acrihellin
Reactant of Route 5
Acrihellin
Reactant of Route 6
Acrihellin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.